molecular formula C12H17NO3 B14509360 N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide CAS No. 62846-14-4

N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide

Cat. No.: B14509360
CAS No.: 62846-14-4
M. Wt: 223.27 g/mol
InChI Key: AOTJIPHPOHTUHY-UHFFFAOYSA-N
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Description

N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Phenyl Ring: The phenyl ring with the methoxy and propan-2-yl substituents can be synthesized through electrophilic aromatic substitution reactions.

    Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

    Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

CAS No.

62846-14-4

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-hydroxy-2-(3-methoxy-5-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C12H17NO3/c1-8(2)10-4-9(6-12(14)13-15)5-11(7-10)16-3/h4-5,7-8,15H,6H2,1-3H3,(H,13,14)

InChI Key

AOTJIPHPOHTUHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)CC(=O)NO)OC

Origin of Product

United States

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